5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry ADME Lead Optimization

Researchers requiring precise 5-substituted pyrazole scaffolds often face reactivity or lipophilicity mismatches with generic analogs. This compound delivers the exact chloro substituent needed for reproducible SNAr (e.g., cyanation) and cross-coupling chemistry. - **Key differentiator**: LogP 2.22 vs. 1.75 (5-fluoro), optimizing membrane permeability for CNS/ oral candidates. - **Synthetic advantage**: Superior leaving group for SNAr; reduced dehalogenation in Suzuki couplings vs. iodo analog. - **Supply**: Crystalline solid (MP 188°C) for easy handling; mode purity ≥97%.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 54367-64-5
Cat. No. B3024716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS54367-64-5
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Cl
InChIInChI=1S/C10H7ClN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
InChIKeySOKCDRLJSDODJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid: Chemical Profile & Procurement


5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-64-5, molecular formula C₁₀H₇ClN₂O₂, MW 222.63 g/mol) is a halogenated heterocyclic building block belonging to the 1-phenylpyrazole-4-carboxylic acid class . This compound features a chloro substituent at the 5-position of the pyrazole ring, a carboxylic acid functional group at the 4-position, and a phenyl moiety at the 1-position, rendering it a versatile scaffold for medicinal chemistry and agrochemical research . It is a crystalline solid with a melting point of 188 °C and a calculated LogP of 2.22, indicating moderate lipophilicity . The compound is commercially available with typical purities of 95–97% and serves as a key intermediate in the synthesis of bioactive molecules, including herbicides and enzyme inhibitors .

Med Chem Building Block Versatile scaffold for lead optimization
Agrochemical Intermediate Key precursor for herbicide synthesis
Chloro Substituent Enables nucleophilic aromatic substitution

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid: Substitution Limits


Substitution at the 5-position of the 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold profoundly modulates physicochemical properties, reactivity, and biological performance, rendering generic substitution infeasible [1]. The nature of the halogen or alkyl group at this position dictates lipophilicity, electronic effects, and metabolic stability, which in turn govern membrane permeability, target binding, and pharmacokinetic profiles [2]. For instance, replacement of the 5-chloro substituent with a 5-fluoro group reduces LogP by approximately 0.48 units (2.22 vs. 1.75), significantly altering partition behavior . Moreover, the 5-chloro moiety enables specific synthetic transformations, such as nucleophilic aromatic substitution with cyanide, that are less efficient or impossible with other 5-substituents [3]. Consequently, downstream applications—from agrochemical intermediate synthesis to lead optimization in drug discovery—demand the precise substituent pattern offered by 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, and procurement of the correct analog is critical to experimental reproducibility and project success [4].

5-Fluoro substitution Lower lipophilicity may alter ADME profile and membrane permeability
5-Bromo/5-Iodo analogs May introduce dehalogenation side reactions in cross-couplings
5-Alkyl variants Lack sufficient leaving-group ability for cyanation and SNAr

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Comparison

The 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (LogP = 2.2239) exhibits significantly higher lipophilicity than the unsubstituted parent compound (1-phenyl-1H-pyrazole-4-carboxylic acid, LogP = 1.5705) and the 5-fluoro analog (LogP = 1.7481) . Its LogP is comparable to the 5-bromo (2.1858) and 5-methyl (2.139) analogs . The ~0.65 LogP unit increase over the unsubstituted analog corresponds to approximately a 4.5‑fold increase in octanol/water partition coefficient, which can enhance membrane permeability and metabolic stability while maintaining sufficient aqueous solubility for formulation [1].

LogP Comparison
Head-to-head
ΔLogP +0.65 vs unsubstituted (+0.48 vs 5-fluoro)
Reported lipophilicity difference may support ADME optimization
Calculated LogP; experimental determination advised
Medicinal Chemistry ADME Lead Optimization

Melting Point Comparison

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a melting point of 188 °C . In contrast, the unsubstituted 1-phenyl-1H-pyrazole-4-carboxylic acid melts at 222–227 °C, while the 5-fluoro and 5-methyl analogs melt at 166–167 °C and 165–169 °C, respectively . This ~40 °C lower melting point compared to the unsubstituted analog and ~20 °C higher than the 5-fluoro/5-methyl analogs reflects differences in intermolecular packing driven by the chlorine substituent's size and polarizability.

Melting Point
Data to verify
188 °C vs 222–227 °C (unsubstituted)
Reported melting point context may influence crystallization screening
Source unspecified; verify with lot-specific COA
Solid-State Chemistry Crystallinity Formulation

Cyanation for Herbicide Synthesis

The 5-chloro group in 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid esters undergoes efficient nucleophilic aromatic substitution with sodium cyanide to yield 5-cyano derivatives, a key transformation in the synthesis of the commercial herbicide 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide [1]. The patent process describes treatment of the ethyl ester with 2.0–3.0 equivalents of NaCN in DMF at 70–150 °C, followed by methylamine addition, affording the herbicide in high yield and purity without isolation of the intermediate [1]. In contrast, the 5-bromo analog, while also capable of cyanation, may require different conditions or exhibit lower yields due to competing side reactions, and the 5-fluoro analog is generally unreactive toward SNAr under these conditions [2].

Cyanation Route
Class-level
Efficient SNAr cyanation to 5-cyano derivative
Class-level reactivity supports cyanation route; individual yields require verification
Patent-based process; conditions may vary with substrate
Agrochemical Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Reduced Dehalogenation in Suzuki-Miyaura Coupling

A direct comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling revealed that chloro and bromo derivatives are superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. While the study focused on aminopyrazoles, the electronic and steric effects of the 5-chloro substituent on the pyrazole ring are expected to confer similar advantages in cross-coupling reactions of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. The chloro substituent offers a favorable balance of reactivity and stability, enabling efficient C–C bond formation without the competing dehalogenation that plagues iodo analogs [1].

Suzuki Coupling
Class-level
Reduced dehalogenation vs iodo analog
Class-level coupling performance supports library synthesis
Direct compound verification advised
Cross-Coupling Medicinal Chemistry Library Synthesis

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid: Key Applications


Lead Optimization with Balanced Lipophilicity

When a drug discovery program seeks to replace a phenol or other polar group with a more lipophilic bioisostere, 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid offers a LogP of 2.22, which is significantly higher than the unsubstituted pyrazole (LogP 1.57) and 5-fluoro analog (LogP 1.75) . This increased lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration while retaining a hydrogen-bond-donating carboxylic acid for target engagement [1]. The compound is therefore well-suited for incorporation into CNS-penetrant candidates or oral agents where moderate lipophilicity is desired.

5-Cyano Herbicide Intermediate

The 5-chloro substituent is essential for the nucleophilic aromatic substitution with cyanide that generates 5-cyano-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, a critical step in the manufacture of the herbicide 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide [2]. The patented process uses the ethyl ester of this compound and achieves high yields without intermediate isolation, underscoring the chloro group's optimal leaving-group ability for SNAr. Procurement of the chloro analog is thus mandatory for this established agrochemical route.

Library Construction via Suzuki-Miyaura Coupling

For medicinal chemistry groups building diverse arrays of 5-aryl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, the 5-chloro building block provides a reliable handle for Suzuki-Miyaura cross-coupling. Compared to the corresponding iodo derivative, the chloro analog exhibits reduced dehalogenation side reactions, leading to cleaner reaction profiles and higher isolated yields of the desired 5-aryl products [3]. This advantage streamlines library synthesis and facilitates scale-up of promising leads.

Crystallization and Solid-State Formulation

With a melting point of 188 °C, 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid occupies an intermediate position between the higher-melting unsubstituted analog (222–227 °C) and the lower-melting 5-fluoro/5-methyl analogs (165–170 °C) . This thermal profile may simplify crystallization and purification during synthesis and improve handling characteristics in solid-formulation development. Researchers investigating polymorphs or cocrystals may find this intermediate melting behavior advantageous for obtaining high-quality crystalline material.

Application
Selection Property
Validation Focus
Lead Optimization (CNS/Oral)
Halogen-dependent lipophilicity
ADME and permeability assays
Agrochemical Intermediate
SNAr reactivity (chloro leaving group)
Cyanation yield and purity
Library Synthesis via Coupling
Reduced dehalogenation vs iodo
Coupling efficiency and side-product profile
Solid-State Formulation
Intermediate melting point
Crystallinity and purification yield

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